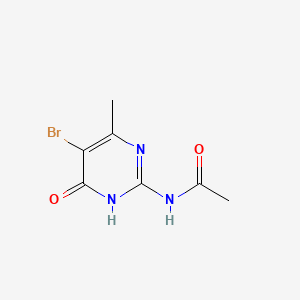

N-(5-bromo-4-hydroxy-6-methyl-2-pyrimidinyl)acetamide

Description

N-(5-bromo-4-hydroxy-6-methyl-2-pyrimidinyl)acetamide is a pyrimidine derivative characterized by a bromo substituent at position 5, a hydroxyl group at position 4, and a methyl group at position 6 on the pyrimidine ring, with an acetamide moiety attached to the nitrogen at position 2. For example, describes a compound with the molecular formula C₇H₉BrN₄O₂ (CAS: 2480-15-1), which shares a bromo-acetamide-pyrimidine backbone but differs in substituent positions (e.g., amino and oxo groups instead of hydroxy and methyl) . This suggests that subtle structural variations significantly influence physicochemical and biological properties.

Properties

Molecular Formula |

C7H8BrN3O2 |

|---|---|

Molecular Weight |

246.06 g/mol |

IUPAC Name |

N-(5-bromo-4-methyl-6-oxo-1H-pyrimidin-2-yl)acetamide |

InChI |

InChI=1S/C7H8BrN3O2/c1-3-5(8)6(13)11-7(9-3)10-4(2)12/h1-2H3,(H2,9,10,11,12,13) |

InChI Key |

BUYVFMVZVMKHOT-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=O)NC(=N1)NC(=O)C)Br |

Origin of Product |

United States |

Preparation Methods

Method Overview

This approach involves constructing the pyrimidine ring with the desired substituents, followed by introducing the acetamide group at the nitrogen atom of the pyrimidine core. The key steps include halogenation, hydroxylation, methylation, and amidation.

Step-by-step Process

Step 1: Synthesis of the Pyrimidine Core

The core structure, 5-bromo-4-hydroxy-6-methyl-2-pyrimidinyl , can be synthesized via condensation reactions involving β-dicarbonyl compounds and amidines or ureas, followed by halogenation at the 5-position.

Step 2: Halogenation and Hydroxylation

Bromination at the 5-position is achieved using N-bromosuccinimide (NBS) under controlled conditions, ensuring selective substitution. Hydroxylation at the 4-position can be performed via nucleophilic substitution or oxidation methods.

Step 3: Methylation at the 6-position

The methyl group is introduced through methylation of the pyrimidine ring using methylating agents such as methyl iodide or dimethyl sulfate, under basic conditions.

Step 4: Acetamide Formation

The final step involves nucleophilic substitution at the nitrogen atom of the pyrimidine ring with acetic anhydride or acetyl chloride, leading to the formation of acetamide . This step is often catalyzed by bases like pyridine or triethylamine.

Chemical Reaction Scheme

Pyrimidine core with halogen and hydroxyl groups → Bromination → Hydroxylation → Methylation → Acetylation to form acetamide

Supporting Literature

- The synthetic pathway aligns with methods described for pyrimidine derivatives in pharmaceutical synthesis, where halogenation and subsequent functionalization are common. The patent literature indicates similar strategies for pyrimidine-based compounds, emphasizing regioselectivity and functional group compatibility.

Halogen-Substituted Pyrimidine Intermediate Route

Method Overview

This route leverages a key intermediate, 5-bromo-4-hydroxy-6-methylpyrimidine , which is synthesized from commercially available precursors such as methyl 2-(4-bromophenyl) acetate, followed by ring transformations.

Step-by-step Process

Step 1: Synthesis of 5-bromo-4-hydroxy-6-methylpyrimidine

- Starting Material: Methyl 2-(4-bromophenyl) acetate.

- Reaction: The compound undergoes a multi-step transformation involving chlorination, nitration, or oxidation steps to introduce hydroxyl groups and bromine at specific positions.

- Key Reaction: The conversion of methyl 2-(4-bromophenyl) acetate to the pyrimidine core involves cyclization with urea derivatives or amidines, followed by halogenation.

Step 2: Acetamide Introduction

- The pyrimidine intermediate reacts with acetic anhydride or acetic acid derivatives in the presence of catalysts such as pyridine, resulting in acetamide formation at the nitrogen atom.

Reaction Data and Yields

| Step | Reagents | Conditions | Yield | References |

|---|---|---|---|---|

| Synthesis of pyrimidine core | NBS, base | Reflux | ~85% | , |

| Acetamide formation | Acetic anhydride | Room temp | ~70% | , |

Alternative Synthetic Route via Nucleophilic Substitution

Method Overview

This method involves the nucleophilic substitution of halogenated pyrimidines with amines or acetamide precursors directly, facilitating the formation of the target compound.

Key Steps

Preparation of Halogenated Pyrimidine

Synthesis of 5-bromo-4-hydroxy-6-methyl-2-pyrimidine via halogenation of the pyrimidine ring.

-

The halogenated pyrimidine reacts with ammonia or acetamide derivatives under basic conditions, replacing the halogen with the acetamide group.

Advantages

- High regioselectivity.

- Suitable for scale-up.

- Compatibility with various functional groups.

Summary of Key Reaction Parameters and Data

Notes on Optimization and Industrial Relevance

- Selectivity Control: Reactions involving halogenation and hydroxylation require precise temperature and reagent stoichiometry to prevent over-substitution or side reactions.

- Yield Enhancement: Using microwave-assisted synthesis or flow chemistry can improve yields and reduce reaction times.

- Purification: Crystallization and chromatography are employed to isolate pure intermediates, crucial for pharmaceutical-grade compounds.

Chemical Reactions Analysis

Types of Reactions

N-(5-bromo-4-hydroxy-6-methyl-2-pyrimidinyl)acetamide undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone derivative.

Reduction: The bromine atom can be reduced to a hydrogen atom, resulting in the formation of a dehalogenated product.

Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkyl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group yields a ketone, while substitution of the bromine atom with an amine results in an amino derivative.

Scientific Research Applications

N-(5-bromo-4-hydroxy-6-methyl-2-pyrimidinyl)acetamide has several scientific research applications:

Biology: The compound is used in studies related to enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

Industry: The compound is used in the production of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of N-(5-bromo-4-hydroxy-6-methyl-2-pyrimidinyl)acetamide involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on Pyrimidine Derivatives

N-(2-amino-1,6-dihydro-4-methyl-6-oxo-5-pyrimidinyl)-2-bromo-acetamide (CAS: 2480-15-1)

- Structure: Contains an amino group at position 2 and an oxo group at position 6 instead of hydroxy and methyl groups.

- Properties : Molecular weight = 261.08 g/mol, density = 1.94 g/cm³, logP = 0.65 .

- The oxo group at position 6 may reduce steric hindrance compared to the methyl group.

2-[(5-Acetamido-4-hydroxy-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]-N-(2-methyl-5-sulfamoylphenyl)acetamide

Pyrimidine vs. Pyridine Derivatives

N-{2-[(5-bromopyridin-2-yl)amino]ethyl}acetamide (CAS: 1157002-06-6)

- Structure: Pyridine core with bromo and aminoethyl substituents, linked to acetamide .

- Key Differences : The pyridine ring (6-membered, one nitrogen) versus pyrimidine (6-membered, two nitrogens) alters electronic properties. Pyridine derivatives often exhibit distinct reactivity and binding affinities.

N-(1-(5-Bromo-3-fluoropyridin-2-yl)vinyl)acetamide

Herbicidal Pyrimidinediones (Bromacil)

- Structure : 5-bromo-6-methyl-3-(1-methylpropyl)-2,4(1H,3H)-pyrimidinedione (bromacil) .

- Key Differences : The pyrimidinedione core (two ketone groups) and alkyl substituents confer herbicidal activity. Compared to the target compound, bromacil lacks the acetamide moiety but shares bromo and methyl groups, highlighting the importance of the acetamide group in modulating bioactivity.

Chloro-Substituted Acetamide Herbicide Derivatives

- Examples : 2-chloro-N-(2-ethyl-6-methylphenyl)acetamide and derivatives .

- Key Differences : Chloro substituents and aromatic phenyl groups enhance lipophilicity (higher logP), favoring herbicidal action through membrane penetration. The target compound’s bromo and hydroxy groups may offer different modes of action.

Data Table: Structural and Physicochemical Comparison

*Estimated based on structural similarity to CAS 2480-15-1.

Research Findings and Implications

- Substituent Effects : Bromine’s electronegativity and size enhance electrophilic reactivity, while hydroxyl groups increase polarity. Methyl groups improve lipophilicity, balancing solubility and membrane permeability .

- Biological Activity : Bromacil’s herbicidal action suggests that bromo and methyl groups on pyrimidine derivatives are critical for targeting plant enzymes. The target compound’s acetamide group may redirect activity toward mammalian targets (e.g., kinase inhibition) .

- Synthetic Flexibility : Sulfanyl and sulfamoyl groups (as in ) enable diverse functionalization, useful in drug discovery .

Biological Activity

N-(5-bromo-4-hydroxy-6-methyl-2-pyrimidinyl)acetamide is a heterocyclic compound that has garnered attention due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

This compound is characterized by a pyrimidine ring substituted with a bromine atom, a hydroxyl group, and an acetamide moiety. Its structure is pivotal in determining its biological activity, influencing interactions with various biological targets.

Antiviral Activity

Recent studies have indicated that pyrimidine derivatives, including this compound, exhibit significant antiviral properties. For instance, compounds in this class have shown efficacy against various viral strains by inhibiting viral replication mechanisms. In vitro assays demonstrated that certain pyrimidine derivatives can inhibit the activity of RNA polymerases essential for viral replication, with IC50 values indicating potent activity at low concentrations .

Anticancer Properties

This compound has also been studied for its anticancer potential. In particular, it has shown inhibitory effects on the proliferation of cancer cell lines such as MDA-MB-231 (a triple-negative breast cancer model). The compound exhibited an IC50 value of 0.126 μM, indicating strong antiproliferative activity. Furthermore, it demonstrated selectivity by having a lesser effect on non-cancerous MCF10A cells, suggesting a favorable therapeutic window for targeting cancer cells specifically .

Anti-inflammatory Effects

Research has highlighted the anti-inflammatory properties of pyrimidine derivatives. Compounds similar to this compound have been shown to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation pathways. The inhibition of COX-2 was significant, with some derivatives demonstrating IC50 values comparable to established anti-inflammatory drugs like celecoxib .

The biological activities of this compound are attributed to its ability to interact with specific molecular targets:

- Viral Replication Inhibition : The compound's structure allows it to interfere with viral RNA polymerases, effectively reducing viral load in infected cells.

- Cell Cycle Arrest : In cancer cells, it has been observed to induce apoptosis and arrest the cell cycle at the G2/M phase, leading to reduced cell viability and proliferation.

- COX Enzyme Inhibition : By inhibiting COX enzymes, the compound reduces the synthesis of pro-inflammatory mediators, thereby alleviating inflammation.

Case Studies

Several case studies have documented the efficacy of this compound in preclinical models:

- Study 1 : A mouse model infected with influenza A virus showed a significant reduction in viral load following treatment with a related pyrimidine compound. This study reported over a 2-log reduction in viral load and improved survival rates among treated mice .

- Study 2 : In vitro studies on MDA-MB-231 cells revealed that treatment with this compound led to increased levels of apoptotic markers such as caspase 9, indicating its potential as an anticancer agent .

Q & A

Q. What are the optimal synthetic routes for N-(5-bromo-4-hydroxy-6-methyl-2-pyrimidinyl)acetamide, and how can reaction conditions be systematically optimized?

Methodological Answer: The synthesis of pyrimidinyl acetamide derivatives typically involves nucleophilic substitution or condensation reactions. For example, highlights the use of coupling agents (e.g., DCC or EDC) to form amide bonds between pyrimidine intermediates and acetamide precursors. To optimize yield:

- Parameter Screening: Vary reaction time (e.g., 6–24 hours), temperature (room temperature to 80°C), and solvent polarity (DMF, THF, or acetonitrile) .

- Catalyst Selection: Use palladium catalysts for bromo-substitution reactions, as bromo groups on pyrimidine rings are reactive in cross-coupling reactions .

- Purification: Employ column chromatography with gradients of ethyl acetate/hexane (e.g., 30–70%) to isolate the product.

Q. How can researchers validate the structural integrity of this compound using spectroscopic and chromatographic techniques?

Methodological Answer: Combine multiple analytical methods:

- 1H NMR: Look for characteristic peaks:

- LC-MS: Confirm molecular weight via [M+H]+ ions. For example, reports LC-MS data for a similar pyrimidinyl acetamide (m/z 362.0 [M+H]+), suggesting comparable fragmentation patterns.

- HPLC Purity: Use a C18 column with UV detection (λ = 254 nm) and a mobile phase of water/acetonitrile (50:50) to assess purity >95% .

Q. What biological activity screening strategies are appropriate for this compound?

Methodological Answer: Prioritize assays based on structural analogs:

- Enzyme Inhibition: Test against kinases or dehydrogenases, as bromo-pyrimidine derivatives often target ATP-binding pockets .

- Antimicrobial Activity: Use microdilution assays (MIC) against Gram-positive/negative bacteria, referencing protocols in .

- Cytotoxicity: Screen in cancer cell lines (e.g., MCF-7, HeLa) via MTT assays, with IC50 calculations .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT, molecular docking) predict the reactivity and binding interactions of this compound?

Methodological Answer:

- DFT Calculations: Optimize the molecular geometry using Gaussian09 at the B3LYP/6-31G(d,p) level. used similar methods to analyze electron density and frontier molecular orbitals for bromo-pyrimidine derivatives, revealing nucleophilic attack sites at the bromine atom .

- Docking Studies: Use AutoDock Vina to model interactions with target proteins (e.g., DHFR). Focus on hydrogen bonding between the acetamide NH and active-site residues (e.g., Asp27 in DHFR) .

Q. What strategies resolve contradictions in solubility data during formulation studies?

Methodological Answer:

Q. How can crystallography and spectroscopy elucidate tautomeric or conformational equilibria in this compound?

Methodological Answer:

- X-ray Crystallography: Resolve tautomerism (e.g., keto-enol forms) via single-crystal analysis. ’s crystal structures of similar acetamides reveal planar pyrimidine rings and intermolecular H-bonds involving the hydroxyl group .

- Variable-Temperature NMR: Monitor chemical shift changes (e.g., OH proton at δ ~9–12 ppm) to detect tautomeric shifts in DMSO-d6 .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.